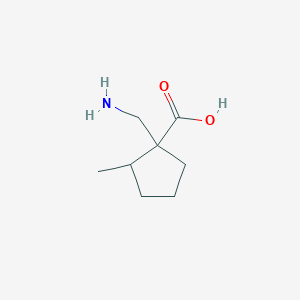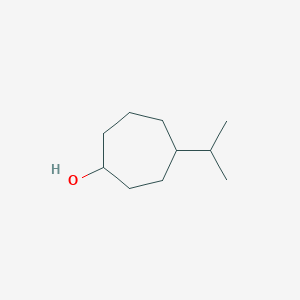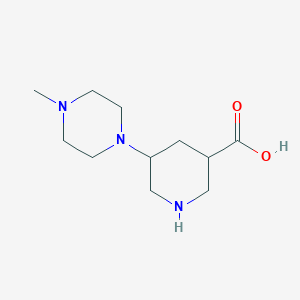
Ethyl 3-bromooxane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromooxane-3-carboxylate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of oxane, featuring a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromooxane-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxane derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromooxane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of ethyl 3-alkoxyoxane-3-carboxylate or ethyl 3-thiooxane-3-carboxylate.
Reduction: Formation of ethyl 3-hydroxyoxane-3-carboxylate.
Oxidation: Formation of 3-bromooxane-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-bromooxane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-bromooxane-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromooxane-3-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chlorooxane-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
Ethyl 3-iodooxane-3-carboxylate: Features an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Ethyl 3-fluorooxane-3-carboxylate: Contains a fluorine atom, which significantly alters the electronic properties and reactivity of the compound.
This compound stands out due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H13BrO3 |
|---|---|
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
ethyl 3-bromooxane-3-carboxylate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6H2,1H3 |
Clé InChI |
TZRGDIQDEAKNKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCOC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
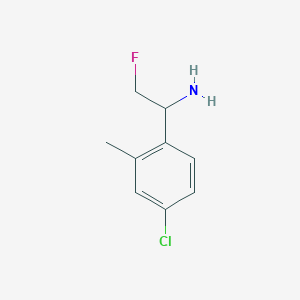
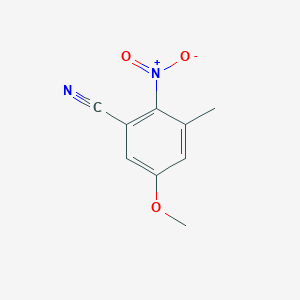



![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
